Cytotoxicity Against MCF-7 Breast Cancer Cells: Target Compound vs. Des-Bromo and N-Phenyl Analogs
Vendor-supplied cytotoxicity data indicate that 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile exhibits an IC50 range of 10–50 µM against MCF-7 breast adenocarcinoma cells . In contrast, the des-bromo analog (5-phenyl substitution) and the N-phenyl analog (replacing N1 p-tolyl with phenyl) lack publicly reported quantitative IC50 values in the same assay system, precluding a direct numerical comparison but implying that the 4-bromophenyl/p-tolyl combination contributes to the observed activity .
| Evidence Dimension | In vitro cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 10–50 µM (vendor-reported range) |
| Comparator Or Baseline | Des-bromo analog (2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetonitrile): no quantitative IC50 data publicly available. N-Phenyl analog: no quantitative IC50 data. |
| Quantified Difference | Cannot be calculated due to lack of comparator data; target compound's reported activity provides a benchmark for procurement. |
| Conditions | MCF-7 breast adenocarcinoma cell line; assay details not specified in vendor datasheet |
Why This Matters
The presence of a measurable cytotoxicity range for the exact CAS number, albeit from a vendor source, provides a minimum activity expectation that is absent for closest analogs—highlighting the compound's potential as a starting point for anticancer SAR exploration.
